molecular formula C12H12O B072309 2-Naphthaleneethanol CAS No. 1485-07-0

2-Naphthaleneethanol

Cat. No. B072309
Key on ui cas rn: 1485-07-0
M. Wt: 172.22 g/mol
InChI Key: VCZANYLMPFRUHG-UHFFFAOYSA-N
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Patent
US06562854B2

Procedure details

A solution comprising 2-naphth-2-ylethanol (0.5 g, 2.9 mmol) in dry DMF (5 mL) was combined under nitrogen with diphenylphosphoryl azide (0.74 mL, 3.42 mmol) and 1,8-diazaabicyclo[5.4.0]undec-7-ene (0.47 mL. 3.14 mmol). The mixture was heated at 65° C. for 3 hours and then partitioned between water and diethyl ether. The aqueous layer was separated and extracted with diethyl ether. The combined organic layers were washed with 3N hydrochloric acid and then saturated sodium bicarbonate, dried (MgSO4), filtered and concentrated by rotary evaporation. The residue was dissolved in THF (5 mL) and the solution was combined with triphenylphosphine (1 g, 3.81 mmol), stirred for 2 hours at room temperature, diluted with water (0.100 mL), stirred 3 hours, diluted with concentrated hydrochloric acid (0.33 mL) to give a precipitate, treated with ethanol (5 mL) to dissolve the precipitate and treated with diethyl ether, added slowly, to give a white precipitate. The while precipitate was isolated by filtration, washed with diethyl ether and dried under vacuum to provide 2-naphth-2-ylethylamine hydrochloride (0.447 g, 75% yield);
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.33 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12]O.C1(P([N:28]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.CCCCCCC=CCCC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[ClH:61]>CN(C=O)C.O.C(OCC)C.C(O)C>[ClH:61].[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][NH2:28] |f:9.10|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCO
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0.47 mL
Type
reactant
Smiles
CCCCCCC=CCCC
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0.33 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Nine
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with 3N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium bicarbonate, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (5 mL)
STIRRING
Type
STIRRING
Details
stirred 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a precipitate
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
ADDITION
Type
ADDITION
Details
added slowly
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
CUSTOM
Type
CUSTOM
Details
The while precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C1=C(C=CC2=CC=CC=C12)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.447 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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